molecular formula C15H18ClNO4S B2637852 3-(Tert-butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylic acid CAS No. 477721-87-2

3-(Tert-butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylic acid

Cat. No. B2637852
CAS RN: 477721-87-2
M. Wt: 343.82
InChI Key: MCVPXTHCXZFQMW-UHFFFAOYSA-N
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Description

3-(Tert-butoxycarbonyl)-2-(4-chlorophenyl)-1,3-thiazolane-4-carboxylic acid (also referred to as TBTC) is a small molecule that has been used in various scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments.

Scientific Research Applications

Synthesis and Structural Analysis

  • This compound has been utilized in the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids, demonstrating its versatility in peptide chemistry. The preparation involved the isocyanate method or the mixed anhydride procedure, highlighting its utility in extending amino acid chains for bioactive molecule development (Schutkowski, Mrestani-Klaus, & Neubert, 2009).
  • Research on the synthesis of polyfunctional thiazolo[3,2-c]pyrimidines from activated 2-methylidene-1,3-thiazolidin-4-ones, including derivatives of the compound , underscores its importance in generating novel heterocyclic compounds with potential pharmaceutical applications (Litvinchuk, Bentya, Rusanov, & Vovk, 2021).

Antibacterial Activity

  • A study on 3-tert-butoxycarbonyl-2-arylthiazolidine-4-carboxylic acid derivatives, including the compound of interest, explored their antibacterial activities. This research indicated that these derivatives exhibited significant antibacterial properties against various bacterial strains, suggesting potential utility in developing new antibacterial agents (Song et al., 2009).

Mechanistic Insights and Theoretical Studies

  • Investigations into the mechanisms of dynamic kinetic resolution, as seen in the formation of N-tert-butoxycarbonyl-thiazolidine carboxylic acid, offer valuable insights into the stereochemical outcomes of synthetic reactions. This research has implications for the organic synthesis of enantiomerically enriched compounds (Song, Ma, & Zhu, 2015).

properties

IUPAC Name

2-(4-chlorophenyl)-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-thiazolidine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18ClNO4S/c1-15(2,3)21-14(20)17-11(13(18)19)8-22-12(17)9-4-6-10(16)7-5-9/h4-7,11-12H,8H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVPXTHCXZFQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CSC1C2=CC=C(C=C2)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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